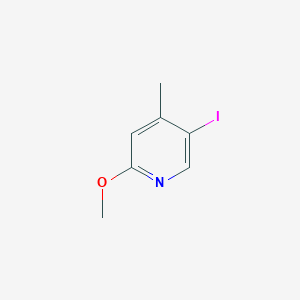

5-Iodo-2-methoxy-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRBEQOMYWKCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 5 Iodo 2 Methoxy 4 Methylpyridine

Cross-Coupling Reactions

The presence of an iodine atom on the pyridine (B92270) ring makes 5-Iodo-2-methoxy-4-methylpyridine an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysts are extensively used to facilitate coupling reactions involving this compound due to their efficiency and functional group tolerance. organic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.orglibretexts.org The iodine atom in this compound is readily displaced in Suzuki-Miyaura couplings. These reactions are typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The reaction has been successfully used in the synthesis of complex molecules, including those with potential pharmaceutical applications. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This method is highly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.orgnih.gov While traditionally requiring a copper co-catalyst, copper-free variations have been developed to prevent the undesirable formation of alkyne homocoupling products. wikipedia.orgorganic-chemistry.org The Sonogashira coupling has found applications in the synthesis of various compounds, including imidazopyridine derivatives and the nicotinic acetylcholine (B1216132) receptor agonist, Altinicline. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. libretexts.orgorganic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org While specific examples involving this compound are not extensively documented in the provided results, the general reactivity of iodo-pyridines suggests its applicability in such transformations. The reaction typically requires a palladium catalyst and a base. libretexts.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, Base | Forms C-C bonds with organoboron compounds. | wikipedia.orglibretexts.org |

| Sonogashira | Pd catalyst, Cu co-catalyst (optional), Base | Couples with terminal alkynes to form conjugated systems. | wikipedia.orglibretexts.org |

| Heck | Pd catalyst, Base | Couples with alkenes, often with high trans selectivity. | libretexts.orgorganic-chemistry.org |

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions, such as the Ullmann condensation, provide a cost-effective alternative to palladium-catalyzed systems for forming carbon-heteroatom bonds. ecampus.com Copper iodide, in particular, has been utilized as a catalyst for the synthesis of amide derivatives from iodo-aromatic compounds in high yields. researchgate.net While direct examples with this compound are not detailed in the search results, the general applicability of copper-mediated cross-coupling with aryl iodides suggests its potential in similar transformations. ecampus.comresearchgate.net

Nickel and Other Transition Metal-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, often providing complementary reactivity to palladium. orgsyn.orgnih.gov These reactions can be used to couple organohalides with various partners. For instance, nickel catalysis is effective in the cross-coupling of 2-chloropyridines with alkyl bromides. nih.gov While specific applications for this compound are not explicitly mentioned, the principles of Negishi coupling, which utilizes a nickel or palladium catalyst to couple organozinc compounds with organohalides, are relevant. orgsyn.org

Nucleophilic Substitution Reactions

The electronic properties of the pyridine ring, influenced by the methoxy (B1213986) and methyl groups, as well as the nature of the leaving group, dictate the feasibility and regioselectivity of nucleophilic substitution reactions.

Displacement of the Iodo Group

The iodine atom on the pyridine ring serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The electrophilicity of the carbon atom attached to the iodine is a key factor in these reactions. The electron-donating methoxy group can influence the reactivity of the iodo-substituted position. Nucleophiles can displace the iodo group to form a variety of new derivatives. The efficiency of this displacement is dependent on the reaction conditions and the nature of the incoming nucleophile.

Reactivity at the Methoxy Group

The methoxy group on the pyridine ring can also be a site for chemical transformation. Nucleophilic substitution can occur where the methoxy group is displaced by another nucleophile. For example, the conversion of a methoxy group to a different functional group can be achieved under specific reaction conditions. nbinno.com The reactivity of the methoxy group is influenced by the electronic nature of the pyridine ring and the other substituents present.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally results in a lower reactivity towards electrophilic aromatic substitution (SEAr). nih.gov The nitrogen atom's electronegativity deactivates the ring, and its basicity can lead to protonation or complexation with Lewis acids under typical SEAr conditions, further increasing this deactivation. nih.gov However, the substituents on this compound significantly influence its reactivity. The 2-methoxy and 4-methyl groups are electron-donating, which helps to partially offset the deactivating effect of the ring nitrogen.

Electrophilic attack on the pyridine ring is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In the case of this compound, the 2-, 4-, and 5-positions are already substituted. Therefore, electrophilic attack would be expected to occur at the C3 or C6 positions. The combined directing effects of the existing substituents would favor substitution at the C3 position.

A common electrophilic substitution reaction for activated pyridines is nitration. While direct nitration of pyridine itself is nearly impossible, substituted pyridines can undergo this transformation. nih.govyoutube.com For instance, studies on the nitration of 2,6-dimethoxypyridine (B38085) have shown that the reaction proceeds on the protonated species to yield the 3-nitro derivative. rsc.org Given the activating nature of the methoxy group in this compound, nitration is anticipated to occur, likely at the C3 position.

Table 1: Predicted Electrophilic Aromatic Substitution of this compound

| Reaction | Typical Reagents | Predicted Product | Rationale/Comments |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Iodo-2-methoxy-4-methyl-3-nitropyridine | The electron-donating groups activate the ring sufficiently for nitration. Substitution is directed to the C3 position, which is ortho to the activating methyl group and para to the activating methoxy group (relative to the pyridine nitrogen's influence). Reaction likely proceeds on the protonated pyridinium (B92312) species. rsc.org |

| Halogenation | Br₂ or Cl₂ with Lewis Acid | Complex mixture or no reaction | Direct halogenation of pyridines often requires harsh conditions and can lack selectivity. youtube.com The presence of the iodo substituent already complicates potential outcomes. |

Reductive and Oxidative Transformations

The functional groups on this compound offer sites for both reduction and oxidation, although specific transformations on this exact substrate are not widely reported. Reactivity can be inferred from related structures.

Reductive Transformations: The pyridine ring itself is resistant to reduction under typical catalytic hydrogenation conditions that would reduce a benzene ring. However, functional groups on the ring can be selectively reduced. If a nitro group were introduced at the C3 position via electrophilic substitution, it could be readily reduced to an amino group using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This would yield 5-Iodo-2-methoxy-4-methylpyridin-3-amine, a valuable intermediate for further derivatization.

Oxidative Transformations: The methyl group at the C4 position is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize alkyl side chains on aromatic rings to carboxylic acids. However, these conditions are harsh and could potentially affect other functional groups, such as the methoxy group or the pyridine ring itself. The pyridine ring's electron-withdrawing nature makes the oxidation of the methyl group more difficult than on a corresponding benzene derivative. A more controlled oxidation might be achievable using specific reagents, but would require careful optimization to avoid side reactions.

Functional Group Interconversions and Derivatization

The iodo and methoxy groups are key sites for functional group interconversions, making this compound a versatile building block in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond at the C5 position is an ideal site for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides allows these reactions to proceed under relatively mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. organic-chemistry.orglibretexts.org Reacting this compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst (like Pd(PPh₃)₄ or Pd(OAc)₂) and a base (like K₂CO₃ or K₃PO₄) would yield 5-aryl(or vinyl)-2-methoxy-4-methylpyridines. nih.gov This method is widely used for constructing biaryl structures. nih.govnih.govmdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534). wikipedia.org This transformation would convert this compound into 5-(alkynyl)-2-methoxy-4-methylpyridines, which are precursors to many complex molecules.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org It requires a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., BINAP, Xantphos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). This allows for the synthesis of 5-(amino)-2-methoxy-4-methylpyridine derivatives.

Table 2: Key Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/Vinyl-2-methoxy-4-methylpyridine |

| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 5-Alkynyl-2-methoxy-4-methylpyridine |

| Buchwald-Hartwig Amination | R¹R²NH (Amine) | Pd(0) catalyst with phosphine ligand, Strong base (e.g., NaOtBu) | N-substituted-2-methoxy-4-methylpyridin-5-amine |

Demethylation of the Methoxy Group: The 2-methoxy group can be cleaved to reveal the corresponding 2-hydroxypyridine, which exists in tautomeric equilibrium with its 2-pyridone form. This transformation is a common strategy in medicinal chemistry. nih.gov Various reagents can effect this demethylation. wikipedia.org

L-Selectride: Treatment with L-selectride (lithium tri-sec-butylborohydride) in a solvent like THF has been shown to be an effective method for the chemoselective demethylation of methoxypyridines, often working under milder conditions than traditional reagents and showing selectivity for pyridyl ethers over phenyl ethers. thieme-connect.comthieme-connect.comelsevierpure.com

Strong Acids: Reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) are classic choices for cleaving aryl methyl ethers, including methoxypyridines. nih.govwikipedia.org These conditions are typically harsh and may not be compatible with all functional groups.

This demethylation provides access to 5-iodo-4-methylpyridin-2(1H)-one, opening up another avenue for derivatization at the pyridone nitrogen or oxygen.

Computational and Theoretical Investigations of 5 Iodo 2 Methoxy 4 Methylpyridine

Electronic Structure and Stability Analysis

The electronic structure and stability of a molecule are foundational to understanding its chemical behavior. Computational methods are essential for this analysis.

Density Functional Theory (DFT) Calculations and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Iodo-2-methoxy-4-methylpyridine, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p) or cc-pVTZ), would be employed to determine its most stable three-dimensional arrangement (geometry optimization) researchgate.netniscair.res.in.

This process calculates the molecule's electronic energy and minimizes it by adjusting the positions of the atoms. The result is the lowest-energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on the related compound 2-Iodo-3-methoxy-6-methylpyridine have determined its crystal structure, showing the planarity of the pyridine (B92270) ring and the orientation of its substituents nih.gov. Similar calculations for this compound would yield a comparable set of structural parameters.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data was not found.

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-N (pyridine) | ~1.34 Å |

| Bond Angle | C-N-C (pyridine) | ~117° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity materialsciencejournal.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests high reactivity and polarizability, while a large gap indicates high stability materialsciencejournal.org. For related nitropyridine derivatives, the HOMO and LUMO distributions have been calculated to predict sites of intramolecular charge transfer and reactivity researchgate.net. A similar analysis for this compound would map the electron density of these orbitals across the molecule.

Table 2: Hypothetical FMO Properties for this compound (Illustrative) This table is for illustrative purposes only, as specific data was not found.

| Property | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other species, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) nih.gov.

For a substituted pyridine, the MEP map would highlight the electronegative nitrogen atom and the oxygen of the methoxy (B1213986) group as regions of negative potential, making them likely sites for electrophilic attack. Conversely, hydrogen atoms and regions near the electron-withdrawing iodine atom might show positive potential, indicating sites for nucleophilic attack researchgate.netnih.gov. This analysis is crucial for understanding non-covalent interactions and predicting reaction sites.

Mechanistic Studies of Reactions Involving the Compound

While this compound is used as a synthetic intermediate, specific computational studies detailing its reaction mechanisms are not available . Such studies would typically involve analyzing transition states and reaction pathways.

Transition State Analysis and Energy Barriers

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Computational chemistry can locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate nih.govmdpi.com. For reactions involving substituted pyridines, such as nucleophilic aromatic substitution, DFT calculations are used to model these transition states and predict reaction kinetics nih.govresearchgate.net.

Non-Covalent Interactions, including Halogen Bonding

The study of non-covalent interactions in this compound provides critical insights into its solid-state behavior and potential for crystal engineering. The presence of an iodine atom, a methoxy group, and the nitrogen atom within the pyridine ring allows for a variety of intermolecular forces, with halogen bonding being of particular significance.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of this compound, the iodine atom is a potential halogen bond donor. The strength of this bond can be enhanced by the presence of electron-withdrawing groups on the molecule. nih.gov Conversely, the nitrogen atom of the pyridine ring can act as a halogen bond acceptor.

Theoretical studies indicate that the iodine atom on a pyridine ring is a relatively effective halogen bond donor. acs.org When the pyridine ring is protonated or N-alkylated, the propensity for the halogen atom to participate in halogen bonding increases significantly. acs.org For iodopyridinium cations, there is a high probability of forming halogen-bonding contacts that are shorter than the sum of the van der Waals radii. acs.org

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Significance |

|---|---|---|---|---|

| Halogen Bond | C-I | N (Pyridine) | Shorter than sum of van der Waals radii | Directs crystal packing, formation of chains and networks. nih.govacs.org |

| Halogen Bond | C-I | O (Methoxy) | Can lead to linear chain formation. nih.gov | Influences molecular conformation and packing. |

| Halogen-Halogen Interaction | C-I | I-C | Contributes to interlinking of supramolecular motifs. nih.gov | Stabilizes crystal lattice. |

Solvent Effects on Reactivity and Electronic Properties

The chemical environment, particularly the choice of solvent, can significantly influence the reactivity and electronic properties of this compound. Solvents can affect reaction rates, product distributions, and spectroscopic characteristics through various mechanisms, including polarity, hydrogen bonding capabilities, and specific solvent-solute interactions.

In the context of chemical synthesis, solvents like dimethyl sulfoxide (B87167) (DMSO) can enhance the nucleophilicity of reagents used in substitution reactions. For instance, in the conversion of a chloro-substituent to a methoxy group, DMSO can accelerate the reaction by better solvating the methoxide (B1231860) ion. The solubility of this compound itself is also a key factor, with the methoxy group potentially improving its solubility in polar solvents compared to analogs without this group.

From a computational perspective, solvent effects can be modeled to predict changes in electronic properties. For example, the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), can calculate NMR chemical shifts in different solvents. researchgate.net Such calculations for similar molecules have been performed in solvents like DMSO to compare theoretical predictions with experimental data. researchgate.net The choice of solvent can also impact the electronic absorption spectrum (UV-Vis), causing shifts in the absorption maxima due to stabilization or destabilization of the ground and excited electronic states.

| Property | Solvent Type | Observed/Predicted Effect | Reference |

|---|---|---|---|

| Reaction Rate (Nucleophilic Substitution) | Polar Aprotic (e.g., DMSO) | Increased rate due to enhanced nucleophilicity of the attacking species. | |

| Solubility | Polar Solvents | The methoxy group is expected to increase solubility. | |

| NMR Chemical Shifts | Polar (e.g., DMSO) | Calculable shifts using methods like GIAO for comparison with experimental spectra. | researchgate.net |

| UV-Vis Absorption | Various Polarities | Shifts in λmax due to differential solvation of electronic states. |

Spectroscopic Property Prediction for Mechanistic Insight

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, which can provide deep mechanistic insights into their structure and reactivity. Density Functional Theory (DFT) is a commonly employed method for these predictions.

By optimizing the molecular geometry of the compound, typically using a functional like B3LYP and a suitable basis set, researchers can obtain a stable structure. researchgate.net From this optimized geometry, various spectroscopic data can be calculated. For instance, vibrational frequencies (IR and Raman spectra) can be computed and assigned using techniques like Potential Energy Distribution (PED) analysis. researchgate.net This allows for a detailed understanding of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational predictions are highly valuable. The GIAO method can be used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these predicted shifts with experimentally obtained spectra helps to confirm the molecular structure and can be particularly useful in distinguishing between isomers. researchgate.net

Furthermore, the electronic properties and UV-Vis spectrum can be simulated to understand intramolecular charge transfer and electronic transitions. researchgate.net Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and Natural Bond Orbital (NBO) analysis can reveal information about hyperconjugation and charge delocalization within the molecule. researchgate.net These computational approaches, when correlated with experimental data, provide a comprehensive picture of the molecule's electronic structure and can help elucidate reaction mechanisms.

| Spectroscopic Technique | Computational Method | Predicted Data | Experimental Data | Reference |

|---|---|---|---|---|

| ¹H NMR | GIAO/B3LYP/cc-pVTZ in DMSO | Calculated chemical shifts | Observed chemical shifts | researchgate.net |

| ¹³C NMR | GIAO/B3LYP/cc-pVTZ in DMSO | Calculated chemical shifts | Observed chemical shifts | researchgate.net |

| IR/Raman | DFT/B3LYP/cc-pVTZ | Calculated vibrational frequencies | Measured vibrational frequencies | researchgate.net |

| UV-Vis | TD-DFT | Calculated λmax | Observed λmax | researchgate.net |

Applications As a Key Building Block in Complex Chemical Synthesis

Construction of Polyfunctionalized Pyridine (B92270) Derivatives

The strategic placement of the iodo group at the 5-position of the pyridine ring makes 5-Iodo-2-methoxy-4-methylpyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the pyridine core.

Detailed research has demonstrated the efficacy of this compound in well-established cross-coupling methodologies, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations provide access to a vast library of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Resulting Functional Group | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | Aryl/Heteroaryl | Pd(PPh₃)₄, Base |

| Sonogashira | Terminal Alkynes | Alkynyl | PdCl₂(PPh₃)₂, CuI, Base |

| Buchwald-Hartwig | Amines | Amino | Pd₂(dba)₃, Ligand, Base |

This table provides illustrative examples of typical catalyst systems. Specific conditions may vary based on the substrates and desired products.

The Suzuki-Miyaura coupling, for instance, allows for the straightforward installation of aryl or heteroaryl moieties at the 5-position, leading to the formation of biaryl-like structures that are prevalent in many biologically active molecules. Similarly, the Sonogashira coupling facilitates the introduction of alkynyl groups, which can serve as versatile handles for further synthetic manipulations, such as cycloaddition reactions or the formation of conjugated systems. The Buchwald-Hartwig amination provides a direct route to 5-amino-2-methoxy-4-methylpyridine derivatives, which are valuable precursors for the synthesis of various nitrogen-containing heterocycles and pharmaceutical agents.

Synthesis of Heterocyclic Scaffolds and Fused Ring Systems

Beyond simple functionalization, this compound serves as a crucial starting material for the synthesis of more complex heterocyclic scaffolds and fused ring systems. The reactivity of the iodo group, combined with the electronic properties of the methoxy- and methyl-substituted pyridine ring, can be exploited to construct intricate molecular frameworks.

One common strategy involves an initial cross-coupling reaction to introduce a functional group at the 5-position, which then participates in a subsequent intramolecular cyclization reaction. For example, a Sonogashira coupling with a terminal alkyne bearing a suitably positioned nucleophile can be followed by a cyclization step to afford fused bicyclic systems such as pyrido[3,4-b]furans or pyrido[3,4-b]thiophenes.

Furthermore, the di-substituted nature of the pyridine ring in derivatives of this compound can be utilized in metal-catalyzed annulation reactions. These reactions allow for the construction of additional rings fused to the pyridine core, leading to the formation of polycyclic aromatic systems with interesting photophysical and electronic properties.

Role in the Assembly of Advanced Organic Materials Precursors

The ability to introduce diverse functionalities onto the this compound scaffold makes it a valuable precursor for the synthesis of advanced organic materials. The pyridine moiety itself is an important component in many organic electronic materials due to its electron-deficient nature and ability to coordinate with metal ions.

By employing cross-coupling reactions, researchers can append chromophores, fluorophores, or other electronically active groups to the pyridine ring, thereby tuning the optical and electronic properties of the resulting molecules. For example, the synthesis of oligo- or poly-pyridyl structures through iterative cross-coupling reactions can lead to the formation of conjugated materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The methoxy (B1213986) group can further modulate the electronic properties and solubility of these materials.

Stereoselective Synthesis Utilizing the Compound

While the pyridine ring itself is achiral, this compound can be a valuable component in stereoselective synthesis. The introduction of chiral auxiliaries or catalysts can influence the stereochemical outcome of reactions involving this building block.

For instance, in the synthesis of chiral ligands for asymmetric catalysis, the pyridine nitrogen can act as a coordinating site for a metal center, while substituents introduced at the 5-position can create a chiral environment around the metal. By carefully designing the synthetic route, it is possible to prepare enantiomerically pure pyridine-based ligands that can be used to catalyze a variety of stereoselective transformations.

Furthermore, if a chiral center is introduced into a side chain attached to the pyridine ring, the inherent properties of the this compound core can influence the diastereoselectivity of subsequent reactions at or near that chiral center. This makes the compound a useful scaffold for the synthesis of complex chiral molecules, including natural products and pharmaceuticals.

Advanced Research Directions and Emerging Methodologies

Flow Chemistry Approaches for Synthesis and Functionalization

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processes, including enhanced safety, improved reproducibility, higher yields, and simplified scale-up. The application of flow chemistry to the synthesis of pyridine (B92270) derivatives, including 5-Iodo-2-methoxy-4-methylpyridine, holds immense promise for more efficient and sustainable production.

A notable example of flow synthesis relevant to this class of compounds is the α-methylation of substituted pyridines. nih.gov Researchers have successfully employed a bench-top continuous flow setup to produce 2-methylpyridines by passing a solution of the corresponding pyridine through a heated column packed with a catalyst, such as Raney® nickel, using an alcohol as the methyl source. nih.gov This method demonstrates high selectivity and proceeds in a greener fashion compared to conventional batch protocols, reducing reaction times and waste. nih.gov While not directly applied to this compound, this approach could be adapted for its synthesis or for the introduction of a methyl group at a specific position on a related pyridine precursor.

Another classic reaction for pyridine synthesis, the Bohlmann-Rahtz pyridine synthesis, has also been successfully translated to a flow process. interchim.fr This reaction, which involves the condensation of an enamine with a propargyl ketone, can be efficiently performed in a flow reactor, offering a reliable and scalable method for producing substituted pyridines. interchim.fr The ability to precisely control reaction parameters such as temperature and residence time in a flow system can lead to improved yields and purity of the desired pyridine product.

The table below illustrates potential flow chemistry applications for the synthesis of precursors or analogs of this compound.

| Reaction Type | Key Advantages of Flow Chemistry | Potential Application for this compound |

| α-Methylation | Increased safety, reduced waste, shorter reaction times | Synthesis of methylated pyridine precursors |

| Bohlmann-Rahtz Synthesis | Scalability, precise control over reaction conditions | Assembly of the substituted pyridine ring |

Photoredox Catalysis and Electrochemistry in Transformations

Recent years have witnessed a surge in the use of photoredox catalysis and electrochemistry for the functionalization of organic molecules, including pyridines. These methods offer mild and selective ways to activate C-H bonds and forge new bonds, often under conditions that are inaccessible through traditional thermal methods.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has been extensively employed for the C-H functionalization of heteroarenes. nih.govnih.govacs.org This strategy allows for the introduction of a wide range of alkyl, acyl, and other functional groups onto the pyridine ring. nih.gov For instance, the Minisci reaction, a classic method for the radical functionalization of electron-deficient heterocycles, has been rendered more efficient and versatile through the use of photoredox catalysts. While direct photoredox-catalyzed functionalization of this compound has not been explicitly reported, the principles of these reactions suggest that it could be a viable substrate for late-stage diversification. The electron-donating methoxy (B1213986) group and the electron-withdrawing iodine atom would influence the regioselectivity of such transformations.

Electrochemistry provides another powerful tool for the synthesis and modification of pyridine derivatives. researchgate.netgoogle.comgoogle.com Electrochemical methods can be used to generate reactive intermediates, such as radical cations, enabling unique transformations. scitechdaily.com A recent breakthrough demonstrated the electrochemical single-carbon insertion into pyrrole (B145914) rings to afford substituted pyridines, a process governed by the electronic properties of protecting groups and proceeding through distonic radical cation intermediates. scitechdaily.com This novel approach highlights the potential of electrochemistry to construct complex pyridine cores. Furthermore, the electrochemical oxidation of alkylpyridines to their corresponding carboxylic acids is a well-established process, suggesting that the methyl group of this compound could potentially be oxidized to a carboxylic acid under electrochemical conditions. google.com

The following table summarizes the potential applications of these modern techniques for the transformation of this compound.

| Methodology | Key Features | Potential Transformation of this compound |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, broad functional group tolerance | C-H functionalization at various positions on the pyridine ring |

| Electrochemistry | Reagent-free activation, unique reactivity patterns | Oxidation of the methyl group, novel ring-forming reactions |

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. acs.orgengineering.org.cnnih.gov These computational tools can predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes, thereby accelerating the discovery and development of new molecules. acs.orgbohrium.comresearchgate.net

Furthermore, machine learning models are being developed to predict the major product of a given set of reactants and reagents. acs.orgbohrium.comnih.gov By training on large datasets of experimental results, these models can learn the complex interplay of factors that govern chemical reactivity and selectivity. researchgate.net For the functionalization of this compound, such models could be used to predict the regioselectivity of a reaction, the likelihood of side-product formation, and the optimal conditions to maximize the yield of the desired product. This predictive power can significantly reduce the number of experiments required, saving time and resources.

| AI/ML Application | Description | Benefit for this compound Synthesis |

| Retrosynthesis Prediction | AI algorithms propose synthetic routes to a target molecule. engineering.org.cnnih.gov | Identification of novel and efficient synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the major product and potential byproducts of a reaction. acs.orgbohrium.com | Optimization of reaction conditions and minimization of experimental effort. |

Sustainable Synthetic Strategies and Atom Economy for Pyridine Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. The synthesis of pyridine derivatives is no exception, and several sustainable strategies are being explored.

One approach involves the use of renewable feedstocks. For example, researchers have developed a thermo-catalytic process to produce pyridines from glycerol, a byproduct of biodiesel production, and ammonia (B1221849) over zeolite catalysts. rsc.org This method offers a more sustainable alternative to traditional syntheses that rely on petrochemical-based starting materials.

The concept of atom economy, which measures the efficiency of a reaction in incorporating the atoms of the reactants into the final product, is a central tenet of green chemistry. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate fewer byproducts. chemrxiv.org The development of catalytic, domino, and multicomponent reactions for pyridine synthesis is a key area of research aimed at improving atom economy. acs.orgacs.orgrsc.org For instance, a silver-catalyzed domino reaction of vinyl isocyanides with isocyanoacetamides provides a highly efficient route to fully substituted pyridines in a single operation. rsc.org Applying these principles to the synthesis of this compound would involve designing a route that maximizes the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

| Sustainable Strategy | Principle | Relevance to this compound |

| Use of Renewable Feedstocks | Replacing fossil fuel-based starting materials with renewable alternatives. rsc.org | Development of synthetic routes from biomass-derived precursors. |

| High Atom Economy Reactions | Designing reactions that maximize the incorporation of reactant atoms into the product. jocpr.comprimescholars.com | Prioritizing addition, cycloaddition, and catalytic reactions in the synthetic design. |

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 5-iodo-2-methoxy-4-methylpyridine, and how can impurities be monitored during synthesis?

- Methodological Answer : The compound is typically synthesized via halogenation and methoxylation of pyridine derivatives. Critical steps include regioselective iodination at the 5-position and methoxy group introduction at the 2-position. Impurity profiling can be achieved using HPLC with UV detection (optimized at 254 nm) or H NMR to identify byproducts such as di-iodinated isomers or incomplete methoxylation intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 279 (M).

- H NMR : Key signals include a singlet for the methoxy group (~δ 3.9 ppm) and aromatic protons (δ 6.5–8.0 ppm).

- FT-IR : Validate C-I (500–650 cm) and C-O-C (1250–1050 cm) stretches .

Q. What are the common applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a versatile intermediate for:

- Nucleoside analogs : Used in oligonucleotide synthesis to stabilize duplex/triplex DNA structures via halogen bonding (e.g., incorporation into heptadecadeoxynucleotides) .

- Schiff base derivatives : React with aldehydes to form bioactive ligands for metal complexes (e.g., Cu(II)/Zn(II) complexes with antitumor activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., variable GI values in cytotoxicity assays) may arise from differences in:

- Assay conditions : Compare results under standardized pH, temperature, and cell lines (e.g., Rajab et al. used MCF-7 cells at pH 7.4) .

- Structural modifications : Analyze substituent effects via QSAR modeling or crystallography to identify critical functional groups .

Q. What strategies optimize the use of this compound in stabilizing nucleic acid triplex structures?

- Methodological Answer : To enhance triplex stability:

- Positional substitution : Replace the iodine atom with bulkier halogens (e.g., bromine) to strengthen base stacking.

- Backbone modification : Incorporate into phosphorothioate oligonucleotides to reduce nuclease degradation.

- Thermodynamic analysis : Use UV melting curves () to assess triplex thermal stability under varying ionic conditions .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to:

- Calculate bond dissociation energies (BDEs) for the C-I bond (critical for Suzuki-Miyaura coupling efficiency).

- Simulate transition states for iodine displacement reactions using Pd(0) catalysts.

- Compare with experimental data (e.g., coupling yields under Pd(OAc)/SPhos conditions) .

Data Contradiction Analysis

Q. Why do some studies report low solubility of this compound in aqueous media, while others achieve moderate solubility?

- Methodological Answer : Solubility discrepancies arise from:

- Counterion effects : Use of hydrochloride salts (improves aqueous solubility vs. free base).

- Co-solvent systems : Ethanol/water (1:4 v/v) increases solubility to ~2.5 mg/mL.

- pH adjustment : Solubility peaks at pH 6.5 due to partial protonation of the pyridine nitrogen .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.